6-phenylhex-5-ynal
CAS No.: 130602-09-4
Cat. No.: VC4531309
Molecular Formula: C12H12O
Molecular Weight: 172.227
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 130602-09-4 |
---|---|
Molecular Formula | C12H12O |
Molecular Weight | 172.227 |
IUPAC Name | 6-phenylhex-5-ynal |
Standard InChI | InChI=1S/C12H12O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-11H,1-2,7H2 |
Standard InChI Key | UNTUDVILEUQRPA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C#CCCCC=O |
Introduction
Structural and Physicochemical Properties
Molecular Characterization
6-Phenylhex-5-ynal features a hex-5-ynal backbone substituted with a phenyl group at the sixth carbon. Key identifiers include:
Property | Value | Source |
---|---|---|
IUPAC Name | 6-phenylhex-5-ynal | |
Molecular Formula | ||
CAS Number | 130602-09-4 | |
SMILES | \text{C#CC(CCCC=O)C1=CC=CC=C1} | |
InChI Key | UNTUDVILEUQRPA-UHFFFAOYSA-N |
The aldehyde group at position 1 and the phenyl-alkyne moiety at positions 5–6 create a conjugated system, influencing its reactivity in electrophilic and nucleophilic processes .
Spectral Data
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NMR: The NMR spectrum displays characteristic peaks for the aldehyde proton ( ppm) and aromatic protons ( ppm) .
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IR: Strong absorption bands at (C≡C stretch) and (C=O stretch) confirm the alkyne and aldehyde functionalities .
Synthesis and Preparation
Oxidative Cleavage of Cyclobutane Diols
A prominent synthesis route involves the oxidative cleavage of cis-1-(phenylethynyl)cyclobutane-1,2-diols using reagents like pyridinium chlorochromate (PCC). This method yields 4-oxo-6-phenylhex-5-ynal, which can be further reduced to the target aldehyde . For example, Dickinsona et al. reported a 71% yield of 6-phenylhex-5-ynal via PCC-mediated oxidation under anhydrous conditions .
Sonogashira Cross-Coupling
Alternative approaches utilize Sonogashira coupling between propargyl aldehydes and aryl halides. For instance, coupling 3-bromoenal with phenylacetylene in the presence of and affords 6-phenylhex-5-ynal in moderate yields (45–60%) . This method is advantageous for introducing diverse aryl groups at the alkyne position.
Reactivity and Applications in Organic Synthesis
Cyclization Reactions
6-Phenylhex-5-ynal serves as a precursor for cyclic compounds. In the presence of rhodium catalysts, it undergoes asymmetric Nazarov cyclization to form cyclopentenones with vicinal quaternary stereocenters (e.g., 85% yield, 88:12 enantiomeric ratio) . Similarly, gold-catalyzed cyclizations yield indene derivatives, which are valuable in medicinal chemistry .
Conjugate Additions
The α,β-unsaturated system facilitates Michael additions. For example, organocuprates add regioselectively to the alkyne moiety, producing substituted allylic aldehydes. Takemoto’s group demonstrated that chiral amines accelerate these reactions, achieving enantioselectivities up to 95% .
Synthesis of Heterocycles
This aldehyde is pivotal in constructing nitrogen-containing heterocycles. Condensation with benzamidine hydrochlorides under ytterbium triflate catalysis yields pyrimidine derivatives (69% yield) . Such heterocycles are intermediates in pharmaceuticals and agrochemicals.
Recent Research Advancements
Catalytic Asymmetric Transformations
Recent studies highlight its use in enantioselective catalysis. For example, Λ-Rh catalysts promote the synthesis of cyclopentanols with 99:1 diastereomeric ratios, as shown in Pd-catalyzed cyclizations . These advancements underscore its utility in stereocontrolled synthesis.
Photophysical Applications
Derivatives of 6-phenylhex-5-ynal exhibit charge-transfer properties. Pyrimidine-based α-amino acids synthesized from this compound display strong fluorescence (), making them candidates for optoelectronic materials .
Challenges and Future Directions
Despite its versatility, challenges persist in large-scale synthesis due to the compound’s sensitivity to oxidation. Future research may focus on:
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